N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine is a useful research compound. Its molecular formula is C21H29N7 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.24844395 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine has been studied for its molecular interaction with cannabinoid receptors. Research by Shim et al. (2002) focused on the conformational analysis and development of unified pharmacophore models for CB1 receptor ligands, using AM1 molecular orbital method. This research is significant in understanding the steric binding interactions with receptors, contributing to advancements in pharmacology and drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Affinity and Selectivity in Dopamine Receptors
The compound has also been analyzed for its affinity and selectivity over human dopamine receptors. A study by Rowley et al. (1997) investigated its structural analogs, particularly focusing on modifications to enhance selectivity for dopamine D4 receptors. This research aids in the development of more targeted treatments for neurological disorders (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).
Antimicrobial and Anti-inflammatory Applications
Additionally, the compound has been linked to antimicrobial and anti-inflammatory applications. Kendre, Landge, & Bhusare (2015) synthesized a series of related derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities. This broadens the scope of its potential therapeutic uses (Kendre, Landge, & Bhusare, 2015).
Novel Derivatives and Molecular Structure
Sharma et al. (2017) focused on synthesizing novel pyrazole-containing s-triazine derivatives, characterizing their molecular structures and testing their antimicrobial activity. Such research contributes to the discovery of new compounds with potential therapeutic benefits (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).
Biofilm and Enzyme Inhibition
Research by Mekky & Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids, analyzing their antibacterial efficacies and inhibitory activities against biofilms and MurB enzyme. This highlights its potential in combating antibiotic-resistant bacteria (Mekky & Sanad, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-1-[4-methyl-5-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7/c1-25(2)16-20-23-24-21(26(20)3)18-9-13-27(14-10-18)15-17-5-7-19(8-6-17)28-12-4-11-22-28/h4-8,11-12,18H,9-10,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSHQMSKBRTNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CC=C(C=C3)N4C=CC=N4)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.